3-Methylthiazolidine-4-carboxylic acid hydrochloride
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Description
3-Methylthiazolidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 . It is a solid substance .
Synthesis Analysis
The synthesis of thiazolidine derivatives, such as 3-Methylthiazolidine-4-carboxylic acid hydrochloride, has been explored in various studies . One approach involves the reaction between 1,2-aminothiols and aldehydes, which forms a thiazolidine product . This reaction is considered a click-type reaction and does not require any catalyst . It is also noted that the reaction kinetics are fast and the product remains stable under physiological conditions .Molecular Structure Analysis
The InChI code for 3-Methylthiazolidine-4-carboxylic acid hydrochloride is 1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 .Chemical Reactions Analysis
Thiazolidine derivatives, including 3-Methylthiazolidine-4-carboxylic acid hydrochloride, have been found to react quickly with aldehydes under physiological conditions . This reaction results in a thiazolidine product that remains stable and does not require a catalyst .Physical And Chemical Properties Analysis
3-Methylthiazolidine-4-carboxylic acid hydrochloride is a solid substance . It has a molecular weight of 183.66 .Scientific Research Applications
3-Methylthiazolidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 105087-82-9 . It’s a powder at room temperature and has a molecular weight of 183.66 . This compound belongs to the class of organic compounds known as thiazolidines , which are heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Thiazolidine motifs are very intriguing due to their presence in various bioactive compounds and their diverse biological properties . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .
The synthesis of thiazolidine derivatives has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
properties
IUPAC Name |
3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCOYPGXPMAKOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CSCC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544117 |
Source
|
Record name | 3-Methyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthiazolidine-4-carboxylic acid hydrochloride | |
CAS RN |
60129-40-0 |
Source
|
Record name | 3-Methyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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